tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of piperidin-4-ylmethanol, which undergoes a series of reactions including acylation, sulfonation, and substitution to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound. Reagents such as alkyl halides or sulfonates are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate is studied for its potential effects on cellular processes. It may be used in assays to investigate receptor binding and signal transduction pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has different substituents, leading to distinct chemical and biological properties.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Another related compound, used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: The uniqueness of tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate lies in its specific substituents, which confer unique reactivity and biological activity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[[3-[(propan-2-ylamino)methyl]phenoxy]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-16(2)22-14-18-7-6-8-19(13-18)25-15-17-9-11-23(12-10-17)20(24)26-21(3,4)5/h6-8,13,16-17,22H,9-12,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQURDLTRPRXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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